2-(4-Chlorophenyl)-3-[(2-methylphenyl)amino]prop-2-enenitrile
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Overview
Description
2-(4-Chlorophenyl)-3-[(2-methylphenyl)amino]prop-2-enenitrile is an organic compound with the molecular formula C15H12Cl2N2. It is characterized by the presence of a chlorophenyl group and a methylphenylamino group attached to a prop-2-enenitrile backbone.
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-3-[(2-methylphenyl)amino]prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 2-methylaniline in the presence of a base, followed by the addition of a nitrile group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-3-[(2-methylphenyl)amino]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-(4-Chlorophenyl)-3-[(2-methylphenyl)amino]prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-[(2-methylphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(4-Chlorophenyl)-3-[(2-methylphenyl)amino]prop-2-enenitrile can be compared with similar compounds such as:
2-(4-Chlorophenyl)acetonitrile: This compound lacks the methylphenylamino group, making it less complex and potentially less active in certain reactions.
2-(4-Chlorophenyl)-3-aminoprop-2-enenitrile: This compound has an amino group instead of the methylphenylamino group, which may alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13ClN2 |
---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(2-methylanilino)prop-2-enenitrile |
InChI |
InChI=1S/C16H13ClN2/c1-12-4-2-3-5-16(12)19-11-14(10-18)13-6-8-15(17)9-7-13/h2-9,11,19H,1H3 |
InChI Key |
IMGXPUBJQLTQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC=C(C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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